8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine
Overview
Description
8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine is a complex organic compound that features a dibenzofuran core substituted with a pyrrolidin-1-ylsulfonyl group and an amine group. The dibenzofuran structure is known for its aromatic properties, which contribute to the compound’s stability and reactivity . The presence of the pyrrolidine ring enhances the compound’s biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine typically involves multiple steps, starting with the formation of the dibenzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors for the sulfonylation and amination steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions . The compound’s aromatic structure also contributes to its ability to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the same core structure but lacks the pyrrolidin-1-ylsulfonyl and amine groups.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Uniqueness
8-(1-Pyrrolidinylsulfonyl)dibenzo[b,d]furan-3-amine is unique due to the combination of its dibenzofuran core and the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-pyrrolidin-1-ylsulfonyldibenzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-11-3-5-13-14-10-12(4-6-15(14)21-16(13)9-11)22(19,20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIIBCKXNODKLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC4=C3C=CC(=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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